3-Methylstyrene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.53e-04 min water, 89.0 mg/l at 25 °cinsoluble in watersoluble in ethanol, ether, benzene. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Styrenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

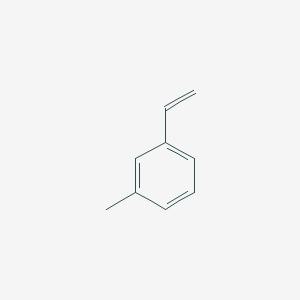

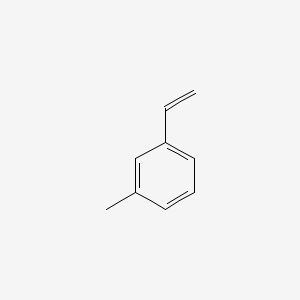

Structure

3D Structure

属性

IUPAC Name |

1-ethenyl-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10/c1-3-9-6-4-5-8(2)7-9/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHGRUMIRATHIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25037-62-1 | |

| Record name | Poly(m-methylstyrene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25037-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9051454 | |

| Record name | 3-Methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [ICSC], LIGHT YELLOW LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 3-Vinyltoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

170 °C, 164 °C | |

| Record name | 3-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

51 °C c.c. | |

| Record name | 3-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 89.0 mg/L at 25 °C, Insoluble in water, Soluble in ethanol, ether, benzene, Solubility in water, mg/l at 25 °C: 89 (practically insoluble) | |

| Record name | 3-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9076 g/cu cm at 25 °C, 0.91 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | 3-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.1 | |

| Record name | 3-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.70 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.23 | |

| Record name | 3-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Contains the following stabilizer(s): 3,5-Di-tert-butylpyrocatechol (0.1 %) | |

| Record name | 3-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

100-80-1, 39294-88-7 | |

| Record name | 3-Methylstyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Vinyltoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethenyl-3-methylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039294887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethenyl-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-VINYLTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFK4I9430G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-86.3 °C, -86 °C | |

| Record name | 3-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

3-Methylstyrene chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for 3-Methylstyrene. The information is intended to support research, development, and drug discovery activities.

Core Chemical Properties and Structure

This compound, also known as 3-vinyltoluene, is an aromatic hydrocarbon with the chemical formula C₉H₁₀.[1] Structurally, it consists of a benzene ring substituted with a methyl group and a vinyl group at positions 1 and 3, respectively. This arrangement of functional groups imparts specific reactivity and physical properties to the molecule.

Structural Information

-

IUPAC Name: 1-Ethenyl-3-methylbenzene[1]

-

Synonyms: 3-Vinyltoluene, m-Methylstyrene, 1-Methyl-3-vinylbenzene[1]

-

CAS Number: 100-80-1

-

Molecular Formula: C₉H₁₀

-

Canonical SMILES: CC1=CC(=CC=C1)C=C[1]

-

InChI Key: JZHGRUMIRATHIU-UHFFFAOYSA-N

The presence of the vinyl group makes this compound susceptible to polymerization and other addition reactions, while the aromatic ring can undergo electrophilic substitution. The methyl group has a mild activating and ortho-, para-directing effect on these substitution reactions.

Quantitative Chemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 118.18 g/mol |

| Density | 0.89 g/mL at 25 °C |

| Boiling Point | 170-171 °C |

| Melting Point | -82 to -81 °C |

| Refractive Index (n20/D) | 1.541 |

| Solubility in Water | 89.0 mg/L at 25 °C[1] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for obtaining high-purity material for research and development. Below are representative protocols for common laboratory-scale procedures.

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for synthesizing alkenes from aldehydes or ketones. In this protocol, 3-methylbenzaldehyde is reacted with a phosphorus ylide to yield this compound.

Materials:

-

Methyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous solvent (e.g., tetrahydrofuran or diethyl ether)

-

3-Methylbenzaldehyde

-

Apparatus for anhydrous reactions (e.g., Schlenk line or glovebox)

Procedure:

-

Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add one equivalent of a strong base (e.g., n-butyllithium solution) to the suspension with stirring. The formation of the ylide is indicated by a color change (typically to a deep yellow or orange).

-

Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour.

-

Wittig Reaction: Cool the ylide solution back to 0 °C.

-

Slowly add a solution of 3-methylbenzaldehyde in anhydrous THF to the ylide solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Synthesis of this compound via Grignard Reaction

The Grignard reaction provides an alternative route to this compound, typically starting from 3-methylbromobenzene and a vinylating agent.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

3-Methylbromobenzene

-

Vinyl bromide or a suitable vinylating agent

-

Iodine crystal (for initiation)

-

Apparatus for anhydrous reactions

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and a small crystal of iodine under an inert atmosphere.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of 3-methylbromobenzene in anhydrous diethyl ether.

-

Add a small portion of the 3-methylbromobenzene solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be required.

-

Once the reaction has initiated, add the remaining 3-methylbromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with Vinylating Agent: Cool the Grignard reagent to 0 °C.

-

Slowly add the vinylating agent (e.g., vinyl bromide) to the Grignard solution.

-

Allow the reaction to proceed at room temperature for several hours or until completion (monitored by TLC or GC).

-

Work-up: Carefully quench the reaction by pouring it over a mixture of ice and a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to yield the crude this compound.

Purification by Fractional Distillation

Due to the potential for polymerization, purification of this compound is often performed under reduced pressure and in the presence of a polymerization inhibitor. Fractional distillation is effective for separating it from impurities with different boiling points.[2][3]

Equipment:

-

Fractional distillation apparatus (including a fractionating column, e.g., Vigreux or packed column)

-

Heating mantle

-

Vacuum source and gauge

-

Cold trap

-

Polymerization inhibitor (e.g., 4-tert-butylcatechol)

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all glassware is dry.

-

Charge the distillation flask with the crude this compound and a small amount of a polymerization inhibitor.

-

Connect the apparatus to a vacuum source and carefully reduce the pressure to the desired level.

-

Begin heating the distillation flask gently.

-

Collect the fractions as they distill, monitoring the temperature at the head of the column. The fraction corresponding to the boiling point of this compound at the given pressure should be collected as the pure product.

-

After distillation, the purified this compound should be stored in a cool, dark place with a small amount of inhibitor to prevent polymerization.

Biological Pathways and Reaction Mechanisms

While this compound is noted as a pharmaceutical intermediate, specific signaling pathways in which it is a key player are not extensively documented in publicly available literature. However, its metabolism can be inferred from studies on related vinylaromatic compounds, such as styrene.[4] The primary metabolic pathway is expected to involve the oxidation of the vinyl group.

Proposed Metabolic Pathway of this compound

The metabolism of this compound is likely initiated by cytochrome P450 enzymes, leading to the formation of an epoxide. This reactive intermediate can then undergo further enzymatic transformations.

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for Synthesis and Purification

A logical workflow is essential for the efficient production and isolation of pure this compound.

Caption: General workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Methylstyrene from 3-Bromotoluene

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for converting 3-bromotoluene into 3-methylstyrene, a valuable monomer and intermediate in chemical synthesis. The document details several robust methodologies, with a primary focus on palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, and Stille couplings. An alternative multi-step approach via a Grignard reagent is also discussed. Each section includes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to offer a thorough and practical resource for laboratory application.

Introduction

This compound (also known as 3-vinyltoluene) is an aromatic hydrocarbon of significant interest in the synthesis of polymers, specialty plastics, and as a starting material for various fine chemicals. Its controlled synthesis is crucial for applications demanding high purity and specific isomeric forms. This guide focuses on the transformation of 3-bromotoluene, a readily available starting material, into this compound. The methodologies presented are selected for their efficiency, scalability, and relevance in modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds.[1] Three primary methods are detailed for the vinylation of 3-bromotoluene: the Heck, Suzuki, and Stille reactions.

Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base.[1][2] For the synthesis of this compound, 3-bromotoluene is coupled directly with ethylene gas. This method is highly atom-economical and represents a direct route to the desired product.

This protocol is adapted from a general procedure for the Heck reaction of aryl bromides with ethylene.[3]

-

Catalyst Preparation : In a 100 mL Schlenk vial under an argon atmosphere, dissolve palladium(II) acetate (Pd(OAc)₂, 0.75 mol%) and a suitable phosphine ligand (e.g., N-isopropyl-N-(dicyclohexylphosphanyl)propan-2-amine, 3.0 mol%) in anhydrous dioxane (14 mL).

-

Reaction Setup : Transfer 2.0 mL of the catalyst stock solution to a 4 mL reaction vial equipped with a magnetic stir bar.

-

Reagent Addition : To the vial, add 3-bromotoluene (1.0 mmol) and triethylamine (NEt₃, 1.5 mmol) via syringe. The Schlenk technique and an inert atmosphere should be maintained throughout.[3]

-

Pressurization : Place the vial into a high-pressure autoclave. Purge the autoclave several times with ethylene gas before pressurizing to 10 bar.[3]

-

Reaction Execution : Heat the reaction mixture to 120 °C and maintain stirring for 20 hours.[3]

-

Work-up and Isolation : After cooling to room temperature, carefully vent the ethylene gas. The product mixture can be diluted with a suitable organic solvent (e.g., diethyl ether), filtered to remove palladium black and triethylamine salts, and washed with water. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification : The crude product is purified by column chromatography on silica gel to yield pure this compound.

| Parameter | Value/Condition | Reference |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | [3] |

| Ligand | N-isopropyl-N-(dicyclohexylphosphanyl)propan-2-amine | [3] |

| Catalyst Loading | 0.75 mol% | [3] |

| Base | Triethylamine (NEt₃) | [1][3] |

| Solvent | 1,4-Dioxane | [3] |

| Temperature | 120 °C | [3] |

| Pressure | 10 bar Ethylene | [3] |

| Reaction Time | 20 hours | [3] |

| Reported Yield | 75% | [3] |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile reaction that couples an organoboron compound with an organohalide.[4][5] In this synthesis, 3-bromotoluene is reacted with a vinylboron species, such as vinylboronic acid or its esters, in the presence of a palladium catalyst and a base.

-

Reaction Setup : To a round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-bromotoluene (1.0 mmol), vinylboronic acid (1.2 mmol), and a suitable palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).

-

Solvent and Base Addition : Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio), followed by a base such as potassium carbonate (K₂CO₃, 2.0 mmol) or sodium carbonate (Na₂CO₃).

-

Reaction Execution : Heat the mixture to reflux (typically 80-100 °C) and stir for 6-12 hours, monitoring progress by TLC or GC.

-

Work-up and Isolation : After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification : Purify the residue by flash column chromatography to obtain this compound.

| Parameter | Value/Condition | Reference |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/phosphine ligand | [4][6] |

| Catalyst Loading | 1-5 mol% | [6] |

| Boron Reagent | Vinylboronic acid or its esters | [4] |

| Base | K₂CO₃, Na₂CO₃, KF | [6] |

| Solvent | Toluene/Water, THF, DMF | [4] |

| Temperature | 80-110 °C (Reflux) | [7] |

| Reaction Time | 6-12 hours | General |

| Typical Yield | 80-95% | General |

Stille Coupling

The Stille coupling utilizes an organotin reagent (organostannane) to couple with an organohalide.[8][9] For this synthesis, 3-bromotoluene is reacted with vinyltributyltin. A significant drawback of this method is the high toxicity of organotin compounds and the difficulty in removing tin byproducts.[10]

-

Reaction Setup : In a flame-dried Schlenk flask under argon, dissolve 3-bromotoluene (1.0 mmol), vinyltributyltin (1.1 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous solvent such as toluene or THF.

-

Additives (Optional) : In some cases, a copper(I) salt (e.g., CuI) or lithium chloride (LiCl) is added to facilitate transmetalation.[10]

-

Reaction Execution : Heat the reaction mixture to reflux (80-110 °C) for 12-24 hours. Monitor the reaction's completion via GC or TLC.

-

Work-up and Isolation : Upon cooling, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts as a filterable solid. Dilute with an organic solvent, filter, and wash the filtrate with water.

-

Purification : Dry the organic phase, concentrate it, and purify the resulting crude product by column chromatography.

| Parameter | Value/Condition | Reference |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | [8][9] |

| Catalyst Loading | 2-5 mol% | General |

| Tin Reagent | Vinyltributyltin (Bu₃SnCH=CH₂) | [11] |

| Solvent | Toluene, THF, DMF | [8] |

| Temperature | 80-110 °C (Reflux) | General |

| Reaction Time | 12-24 hours | General |

| Typical Yield | 70-90% | General |

Grignard Reagent Methodology

An alternative, classic approach involves the formation of a Grignard reagent from 3-bromotoluene, followed by reaction with an electrophile and a subsequent elimination step.

Step 1: Formation of 3-Methylphenylmagnesium Bromide

-

Activate magnesium turnings (1.2 mmol) in a flame-dried, three-neck flask under an inert atmosphere.

-

Add anhydrous diethyl ether or THF via syringe.

-

Add a solution of 3-bromotoluene (1.0 mmol) in the same anhydrous solvent dropwise. The reaction is exothermic and may require cooling to maintain a gentle reflux. Stir until the magnesium is consumed.[12]

Step 2: Reaction with Acetaldehyde

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Add a solution of acetaldehyde (1.0 mmol) in anhydrous ether dropwise, maintaining the temperature below 10 °C.[13][14]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

Step 3: Hydrolysis and Dehydration

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution to yield the intermediate alcohol, 1-(3-methylphenyl)ethanol.

-

Dehydrate the alcohol by heating it with a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) or by passing its vapors over heated alumina to yield this compound. Purify by distillation.

| Parameter | Value/Condition | Reference |

| Reagents | Mg, 3-bromotoluene, Acetaldehyde | [13] |

| Solvent | Anhydrous Diethyl Ether or THF | [13] |

| Dehydrating Agent | H₂SO₄, p-TsOH, Al₂O₃ | General |

| Temperature (Grignard) | Room Temperature to Reflux | [12] |

| Temperature (Dehydration) | 50-150 °C | General |

| Typical Overall Yield | 50-70% | General |

Visualization of Pathways and Mechanisms

Synthetic Pathways Overview

Caption: Key synthetic routes from 3-bromotoluene to this compound.

Catalytic Cycle of the Heck Reaction

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

General Experimental Workflow for Cross-Coupling

Caption: A typical laboratory workflow for palladium-catalyzed synthesis.

Summary and Comparison of Methods

| Method | Key Advantages | Key Disadvantages | Reagent Toxicity | Typical Yield |

| Heck Reaction | High atom economy; uses simple alkene (ethylene). | Requires high pressure equipment; potential for side reactions. | Low | ~75%[3] |

| Suzuki Coupling | High yields; mild conditions; boron reagents are low toxicity. | Boronic acids can be unstable; requires stoichiometric base. | Low | 80-95% |

| Stille Coupling | Tolerant of many functional groups. | High toxicity of tin reagents; difficult purification. | High (Organotins) | 70-90% |

| Grignard Route | Uses inexpensive reagents; well-established chemistry. | Multi-step process; sensitive to moisture; dehydration can be harsh. | Low | 50-70% |

Conclusion

The synthesis of this compound from 3-bromotoluene can be effectively achieved through several robust methods. For direct, atom-economical synthesis, the Heck reaction is a strong candidate, though it necessitates handling gaseous reagents under pressure. The Suzuki-Miyaura coupling offers a highly efficient and versatile alternative with excellent yields and a favorable safety profile, making it a preferred method in many research and development settings. While effective, the Stille coupling is often avoided due to the toxicity of its organotin reagents. Finally, the Grignard route remains a viable, albeit less direct, option rooted in classical organic chemistry. The choice of method will ultimately depend on available equipment, scalability requirements, cost considerations, and safety protocols.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Stille Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. homework.study.com [homework.study.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Acetaldehyde on reaction with Grignard reagent and class 11 chemistry CBSE [vedantu.com]

Spectroscopic Analysis of 3-Methylstyrene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylstyrene (also known as 3-vinyltoluene), a valuable monomer in the production of polymers and coatings. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.26 – 7.22 | m | Ar-H | |

| 7.09 | t | 4.4 | Ar-H |

| 6.71 | dd | 17.6, 10.9 | -CH=CH₂ |

| 5.75 | d | 16.5 | -CH=CH ₂ (trans) |

| 5.24 | d | 10.9 | -CH=CH ₂ (cis) |

| 2.37 | s | -CH ₃ |

Data sourced from a publication by the Royal Society of Chemistry.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 138.16 | C -CH₃ |

| 137.60 | Ar-C |

| 137.04 | -C H=CH₂ |

| 128.68 | Ar-C H |

| 128.51 | Ar-C H |

| 127.03 | Ar-C H |

| 123.43 | Ar-C H |

| 113.69 | -CH=C H₂ |

| 21.49 | -C H₃ |

Data sourced from a publication by the Royal Society of Chemistry.[1]

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. The solution should be free of any particulate matter.

Instrumentation and Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 101 MHz for ¹³C. The spectra are typically acquired at 25 °C. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3080 | C-H stretch | =C-H (vinyl) |

| ~3030 | C-H stretch | Ar-H |

| 2950 - 2850 | C-H stretch | -CH₃ |

| 1630 | C=C stretch | Vinyl |

| 1600, 1480 | C=C stretch | Aromatic ring |

| 990, 910 | C-H bend | =C-H (vinyl) |

| 860 - 680 | C-H bend | Ar-H (out-of-plane) |

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation: For a liquid sample like this compound, the spectrum is typically acquired using the neat liquid. A thin film of the sample is prepared between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first recorded. Then, the sample is applied to the plates, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Major Mass Spectral Peaks

| Mass-to-Charge Ratio (m/z) | Probable Fragment |

| 118 | [M]⁺ (Molecular Ion) |

| 117 | [M-H]⁺ |

| 103 | [M-CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

Data is consistent with typical fragmentation of alkylbenzenes.

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization: this compound, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection. Electron Ionization (EI) is a common method for ionizing volatile organic compounds. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector then records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and processes related to the spectroscopic analysis of this compound.

References

A Comprehensive Technical Guide to the Physical Properties of 3-Methylstyrene Monomer

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 3-Methylstyrene (also known as 3-vinyltoluene), a versatile aromatic monomer. The information presented herein is intended to support research, development, and quality control activities by providing key physical data and standardized experimental protocols.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid with a chemical formula of C₉H₁₀ and a molecular weight of 118.18 g/mol .[1][2] It is a flammable liquid and should be handled with appropriate safety precautions.[2][3] Typically, it is supplied with an inhibitor, such as 3,5-di-tert-butylcatechol, to prevent polymerization.[2][4]

Summary of Physical Properties

The following table summarizes the key physical properties of this compound, compiled from various literature sources. These values represent typical data and may vary slightly depending on the purity of the sample and the specific experimental conditions.

| Property | Value | Reference Temperature | Notes |

| Melting Point | -82 to -81 °C | N/A | Lit. value.[1][4][5][6][7] |

| Boiling Point | 170 to 171 °C | 760 mmHg | Lit. value.[1][4][5][6] |

| Density | 0.89 g/mL | 25 °C | Lit. value.[1][4][6] |

| 0.901 g/mL | 20 °C | ||

| Refractive Index (nD) | 1.541 | 20 °C | Lit. value.[1][2][4][5][6][7] |

| Flash Point | 51 °C (123.8 °F) - Closed Cup | N/A | [4] |

| 124 °F | N/A | [1][5][6] | |

| Vapor Pressure | 1.47 hPa | 20 °C | For a mixture of 3- and 4-isomers.[8][9] |

| Water Solubility | 0.09 g/L | 20 °C | [1][5][6] |

| Solubility in Organics | Soluble in Methanol, Ether, Benzene, Acetone, Ethanol, Heptane | Ambient | [1][6] |

| Viscosity | Data not readily available in searches |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of this compound. These protocols are based on standard laboratory practices.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin or high-boiling silicone oil

Procedure:

-

Fill the Thiele tube or oil bath with a suitable heating liquid.

-

Place a small amount (a few milliliters) of this compound into the small test tube.

-

Place the capillary tube, with its sealed end facing upwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer and immerse the setup in the heating bath.

-

Gently heat the apparatus.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Discontinue heating and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty pycnometer.

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Place the pycnometer in a constant temperature water bath (e.g., 25 °C) to allow it to reach thermal equilibrium.

-

Carefully remove any excess liquid that has expanded through the capillary.

-

Dry the outside of the pycnometer and weigh it.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Measurement of Refractive Index (Abbe Refractometer)

Objective: To measure the extent to which light is refracted when it passes through the liquid.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper

-

Solvent for cleaning (e.g., acetone or ethanol) and soft tissue paper

Procedure:

-

Ensure the prisms of the refractometer are clean and dry.

-

Calibrate the instrument using a standard liquid with a known refractive index.

-

Place a few drops of this compound onto the surface of the prism.

-

Close the prisms and allow the sample to reach the desired temperature (e.g., 20 °C).

-

Adjust the light source and the focus of the eyepiece to get a clear view of the borderline between the light and dark fields.

-

Align the borderline with the crosshairs in the eyepiece.

-

Read the refractive index value from the scale.

Determination of Flash Point (Closed-Cup Method)

Objective: To determine the lowest temperature at which the vapors of the liquid will ignite when an ignition source is applied.

Apparatus:

-

Pensky-Martens or similar closed-cup flash point tester

-

Thermometer

-

Ignition source (e.g., gas flame or electric igniter)

Procedure:

-

Pour the this compound sample into the test cup up to the marked level.

-

Place the lid on the cup, ensuring it is properly sealed.

-

Begin heating the sample at a slow, constant rate while stirring.

-

At regular temperature intervals, apply the ignition source to the opening in the lid.

-

The flash point is the lowest temperature at which a brief flash is observed inside the cup.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the characterization of the physical properties of a liquid monomer like this compound.

References

- 1. ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope - Savant Labs [savantlab.com]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. store.astm.org [store.astm.org]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. store.astm.org [store.astm.org]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. chem.ws [chem.ws]

- 8. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 9. consilab.de [consilab.de]

3-Methylstyrene CAS number and IUPAC name

An In-depth Technical Guide to 3-Methylstyrene

Introduction

This technical guide provides a comprehensive overview of this compound, a significant aromatic hydrocarbon used as a chemical intermediate in various industrial and research applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, synthesis, and analytical characterization.

Chemical Identity

-

IUPAC Name: 1-ethenyl-3-methylbenzene[1]

-

Synonyms: 3-Vinyltoluene, m-Methylstyrene, Benzene, 1-ethenyl-3-methyl-, 1-Methyl-3-vinylbenzene[2][5][6]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀ | [1][2] |

| Molecular Weight | 118.18 g/mol | [3][4][5] |

| Melting Point | -82 to -81 °C | [2][5][7] |

| Boiling Point | 170 to 171 °C | [2][5][7] |

| Density | 0.89 g/mL at 25 °C | [5][7] |

| Refractive Index (n20/D) | 1.541 | [2][5][7] |

| Flash Point | 51 °C (123.8 °F) - closed cup | [5] |

| Water Solubility | 0.09 g/L at 20 °C | [7][8] |

| Solubility | Soluble in Methanol, Ether, Benzene, Acetone, Ethanol, Heptane. | [2][7][8] |

Synthesis and Experimental Protocols

This compound can be synthesized through various methods. A common laboratory-scale synthesis involves a Palladium-catalyzed Heck reaction.

Synthesis of this compound via Heck Reaction

This protocol describes a general procedure for the synthesis of this compound from 3-bromotoluene and ethylene.

Experimental Protocol:

-

Catalyst Preparation: In a 100 mL Schlenk vial, dissolve 0.75 mol% of palladium(II) acetate (Pd(OAc)₂) and 3.0 mol% of a suitable phosphine ligand in 14 mL of 1,4-dioxane.

-

Reaction Setup: Transfer 2.0 mL of the catalyst stock solution to a 4 mL vial equipped with a septum, a needle, and a stirring bar.

-

Addition of Reactants: To the vial, add 1 mmol of 3-bromotoluene and 1.5 equivalents of triethylamine (NEt₃).

-

Pressurization: Place the vial in a 300 mL autoclave. Purge the autoclave with ethylene several times and then pressurize with 10 bar of ethylene.

-

Reaction: Heat the reaction mixture to 120 °C and stir for 20 hours.

-

Work-up: After cooling to room temperature, carefully release the pressure. The product can be purified by chromatography.

-

Characterization: The final product is characterized by Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.[1]

Analytical Characterization

Accurate characterization of this compound is crucial for its use in research and development. Standard analytical techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:

-

Method: Reverse Phase (RP) HPLC.[4]

-

Column: A C18 column, such as Newcrom R1, is suitable.[4]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water with phosphoric acid is a common mobile phase. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[4]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Application: This method can be used for purity assessment and quantification. It is also scalable for preparative separation to isolate impurities.[4]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: A typical spectrum is acquired in deuterated chloroform (CDCl₃). The spectrum will show characteristic peaks for the vinyl protons, aromatic protons, and the methyl group protons.[9]

-

13C NMR: Provides information on the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Electron ionization (EI) mass spectrometry will show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 118).[12] Fragmentation patterns can further confirm the structure.

-

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis. Its primary application is in the production of polymers and resins.[13] In the context of pharmaceuticals, it is used as a chemical intermediate for the synthesis of more complex molecules.[7][8]

Safety and Handling

This compound is a flammable liquid and vapor and may be harmful if inhaled. It can cause skin and eye irritation.[3]

-

Handling: Handle in a well-ventilated area, away from sources of ignition. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][14]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3] It is often stabilized with an inhibitor like 4-tert-butylcatechol or 3,5-di-tert-butylcatechol to prevent polymerization.

-

Disposal: Dispose of in accordance with local, regional, and national regulations for hazardous waste.[15]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. 3-甲基苯乙烯 99%, contains 0.1% 3,5-di-tert-butylcatechol as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-Ethenyl-3-methylbenzene | C9H10 | CID 7529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound | 100-80-1 [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. This compound(100-80-1) IR Spectrum [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Benzene, 1-ethenyl-3-methyl- [webbook.nist.gov]

- 13. Toxicology and carcinogenesis studies of alpha-methylstyrene (Cas No. 98-83-9) in F344/N rats and B6C3F1 mice (inhalation studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Page loading... [wap.guidechem.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility and Miscibility of 3-Methylstyrene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and miscibility of 3-Methylstyrene (also known as 3-vinyltoluene) in a range of common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility, principles of miscibility, and standardized experimental protocols for determining these properties.

Introduction to this compound

This compound is an aromatic hydrocarbon with the chemical formula C₉H₁₀. It is a colorless liquid characterized by a vinyl group attached to a toluene backbone. This structure renders it a valuable monomer in the production of polymers and specialty plastics. Understanding its solubility and miscibility in various organic solvents is crucial for its application in synthesis, formulation, and purification processes across the chemical and pharmaceutical industries.

Qualitative Solubility of this compound

Based on available chemical literature and safety data sheets, this compound is widely reported to be soluble in a variety of common organic solvents. This high degree of solubility is attributed to its nonpolar aromatic character, which aligns with the chemical principle of "like dissolves like."

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility |

| Alcohols | Methanol | Soluble[1] |

| Ethanol | Soluble[1][2] | |

| Ketones | Acetone | Soluble[1][2] |

| Aromatic Hydrocarbons | Benzene | Soluble[1][2] |

| Ethers | Diethyl Ether | Soluble[1][2] |

| Aliphatic Hydrocarbons | n-Heptane | Soluble[1][2] |

| Halogenated Hydrocarbons | Carbon Tetrachloride | Completely Soluble[2] |

It is important to note that while these sources confirm solubility, they do not provide specific quantitative values (e.g., g/100 mL) at various temperatures. For applications requiring precise concentrations, experimental determination of solubility is recommended.

Miscibility of this compound

In many practical applications, this compound is considered to be completely miscible with the aforementioned organic solvents. Miscibility refers to the ability of two liquids to mix in all proportions, forming a single homogeneous phase. Given its structural similarity to solvents like benzene and its nonpolar nature, complete miscibility is expected.

The principle of "like dissolves like" governs the miscibility of this compound. As a nonpolar aromatic hydrocarbon, it readily mixes with other nonpolar or weakly polar organic solvents.

References

Health and safety data for 3-Methylstyrene handling

An In-depth Technical Guide to the Health and Safety of 3-Methylstyrene

This guide provides comprehensive health and safety information for the handling of this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and toxicological resources.

Chemical and Physical Properties

This compound, also known as 3-vinyltoluene, is a flammable liquid with a characteristic odor.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 100-80-1 | [2][3] |

| Molecular Formula | C₉H₁₀ | [1][4] |

| Molecular Weight | 118.18 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Melting Point | -82 to -81 °C | [4][6] |

| Boiling Point | 170-171 °C | [4][6] |

| Density | 0.89 g/mL at 25 °C | [4][7] |

| Flash Point | 51 °C (123.8 °F) - closed cup | [7] |

| Water Solubility | 0.09 g/L at 20 °C | [4][6] |

| Vapor Pressure | 1.47 hPa at 20 °C | |

| Autoignition Temperature | 575 °C | [3] |

Toxicological Data

This compound is classified as harmful if inhaled and may be fatal if swallowed and enters airways.[2][3] It causes skin and serious eye irritation.[2][3] Quantitative toxicological data are summarized in Table 2.

Table 2: Toxicological Data for this compound

| Test | Species | Route | Value | References |

| LD₅₀ | Rat | Oral | ~4000 mg/kg bw | [2] |

| LD₅₀ | Rat | Oral | 5000 mg/kg | [3] |

| LD₅₀ | Rat | Dermal | >4500 mg/kg bw | [2] |

| LC₅₀ (Vapor) | - | Inhalation | Category 4 (ATE = 10 - 20 mg/l) | [3] |

Hazard Identification and Classification

This compound is classified as a flammable liquid and presents several health hazards.[2][8]

-

GHS Hazard Statements: H226 (Flammable liquid and vapour), H304 (May be fatal if swallowed and enters airways), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects).[2]

Safe Handling and Storage

4.1 Handling: Handle this compound in a well-ventilated area, preferably under a chemical fume hood.[3] Avoid contact with skin and eyes and inhalation of vapor or mist.[2][9] Keep away from heat, sparks, open flames, and other ignition sources.[8] Use non-sparking tools and take precautionary measures against static discharge.[3][9] Wear appropriate personal protective equipment (PPE).[2]

4.2 Storage: Store in a cool, dry, and well-ventilated place.[2] Keep containers tightly closed and sealed.[2][9] Store locked up.[8] Incompatible materials include strong oxidizing agents and strong acids.[3][9]

Exposure Controls and Personal Protection

5.1 Engineering Controls: Ensure adequate ventilation, especially in confined areas.[3] Use explosion-proof electrical, ventilating, and lighting equipment.[9] Eyewash stations and safety showers should be close to the workstation location.[9]

5.2 Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles and a face shield.[2][10]

-

Skin Protection: Wear chemically resistant gloves (e.g., Butyl rubber). Wear protective clothing to prevent skin exposure.[10]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][9]

Emergency Procedures

6.1 First Aid Measures:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][8]

-

Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician if irritation persists.[2][3]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately consult a physician.[2][3]

-

Ingestion: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[2][3]

6.2 Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry powder, dry sand, carbon dioxide (CO₂), or alcohol-resistant foam.[2][9] Water spray can be used to cool unopened containers.[2][9]

-

Unsuitable Extinguishing Media: Do not use a water jet.[2]

-

Specific Hazards: Flammable liquid. Vapors may form explosive mixtures with air. Hazardous combustion products include carbon oxides.[9]

6.3 Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment.[2] Evacuate personnel to safe areas.[2] Remove all sources of ignition.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

-

Methods for Cleaning Up: Contain spillage and then collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local regulations.[2]

Experimental Protocols

The following are generalized protocols based on OECD guidelines for the toxicological tests cited.

7.1 Acute Oral Toxicity (LD₅₀) - Based on OECD Guideline 401

-

Test Animals: Healthy, young adult rats of a standard laboratory strain are used. Animals are fasted prior to dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. A vehicle may be used to administer the substance, and if so, a vehicle control group is included.

-

Dose Levels: At least three dose levels are used, with the aim of identifying a dose that causes no mortality, a dose that causes 100% mortality, and one or more intermediate doses.

-

Observation Period: Animals are observed for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.

-

Pathology: All animals (including those that die during the test) are subjected to a gross necropsy.

-

Data Analysis: The LD₅₀ is calculated using a recognized statistical method.

7.2 Acute Dermal Toxicity (LD₅₀) - Based on OECD Guideline 402

-

Test Animals: Healthy, young adult albino rabbits are typically used. The fur is clipped from the dorsal area of the trunk.

-

Dose Application: The test substance is applied to a small area of the skin (approximately 10% of the body surface area) and held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

-

Dose Levels: A limit test at a dose of at least 2000 mg/kg bodyweight is often performed. If mortality is observed, a full study with multiple dose groups is conducted.

-

Observation Period: The animals are observed for 14 days. All signs of toxicity are recorded, and body weights are measured weekly.

-

Pathology: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The dermal LD₅₀ is determined.

7.3 Acute Inhalation Toxicity (LC₅₀) - Based on OECD Guideline 403

-

Test Animals: Young adult rats of a common laboratory strain are used.

-

Exposure Method: The animals are exposed to the test substance as a vapor in a dynamic inhalation chamber. "Nose-only" or "whole-body" exposure can be used.

-

Exposure Conditions: The exposure duration is typically 4 hours. At least three concentrations are tested. The concentration of the test substance in the chamber is monitored.

-

Observation Period: Animals are observed for at least 14 days post-exposure. Observations include respiratory, sensory, and motor effects. Body weights are recorded.

-

Pathology: A gross necropsy is performed on all animals.

-

Data Analysis: The LC₅₀ is calculated.

7.4 Skin Irritation - Based on OECD Guideline 439 (In Vitro)

-

Test System: A reconstructed human epidermis (RhE) model is used, which consists of non-transformed human-derived epidermal keratinocytes cultured to form a multilayered, differentiated model of the human epidermis.

-

Test Procedure: The test chemical is applied topically to the RhE tissue. After a defined exposure time, the chemical is removed by washing.

-

Viability Assessment: The viability of the tissue is determined, typically using the MTT assay. The MTT is converted to a blue formazan salt by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Classification: A chemical is identified as an irritant if the tissue viability is reduced below a defined threshold (e.g., ≤ 50%) compared to the negative control.

7.5 Eye Irritation - Based on OECD Guideline 405 (In Vivo)

-

Test Animals: Healthy, adult albino rabbits are used.

-

Procedure: A single dose of the test substance is applied into one eye of each animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation/corrosion is scored for the cornea, iris, and conjunctiva.

-

Classification: The substance is classified based on the severity and reversibility of the ocular lesions.

Visualizations

Caption: Workflow for handling an accidental spill of this compound.

Caption: First aid procedures for different routes of exposure to this compound.

Caption: Pathophysiological cascade of hydrocarbon aspiration toxicity.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. Aspiration toxicology of hydrocarbons and lamp oils studied by in vitro technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 4. oecd.org [oecd.org]

- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 6. oecd.org [oecd.org]

- 7. Hydrocarbon Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. dynamed.com [dynamed.com]

- 9. Acute toxicity study for inhalation | PPTX [slideshare.net]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 3-Methylstyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of poly(3-methylstyrene). Due to the limited availability of specific experimental data for the meta-isomer, this guide leverages data from its closely related isomer, poly(p-methylstyrene), to provide a robust and informative profile. The methodologies and expected degradation products are detailed to support further research and development.

Thermal Stability Analysis

The thermal stability of poly(this compound) is a critical parameter for its application in various fields. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to evaluate its behavior at elevated temperatures.

1.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information about the decomposition temperatures and the overall thermal stability of the material.

Table 1: Thermal Decomposition Characteristics of Poly(p-methylstyrene) at Various Heating Rates[1]

| Heating Rate (°C/min) | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) |

| 5 | ~350 | ~400 |

| 10 | ~360 | ~410 |

| 15 | ~370 | ~420 |

| 20 | ~380 | ~430 |

| 25 | ~390 | ~440 |

Note: The values are approximated from the graphical data presented in the study by Şenocak et al. and represent the behavior of poly(p-methylstyrene).

The study also determined the activation energy of degradation, which is a measure of the energy barrier for the decomposition reaction. For poly(p-methylstyrene), the activation energy was found to increase with the percentage of conversion, suggesting a complex degradation mechanism[1].

1.2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For polymers, it is commonly used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).

A study by Rincón et al. presents a DSC thermogram for poly(m-methylstyrene)[2]. While the exact Tg value is not explicitly stated, the thermogram shows a clear glass transition. For amorphous polymers like poly(methylstyrene)s, the Tg is the most significant thermal transition observed below the decomposition temperature. The thermogram indicates the material is amorphous as no melting peak is observed[2].

Degradation Profile

The degradation of polystyrene and its derivatives, including poly(this compound), primarily proceeds through a chain scission mechanism, leading to the formation of the corresponding monomer, as well as smaller amounts of dimers and trimers. This process can be effectively studied using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

2.1. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique used to identify the degradation products of a polymer. The polymer is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

For poly(this compound), the expected major degradation product is the this compound monomer. Other likely products include dimers and trimers of this compound, as well as smaller aromatic compounds like toluene and ethylbenzene, which are common pyrolysis products of polystyrenes[3].

Table 2: Expected Degradation Products of Poly(this compound) from Py-GC-MS Analysis

| Product Category | Specific Compound(s) |

| Monomer | This compound |

| Dimers | Isomers of di(methylphenyl)butene |

| Trimers | Isomers of tri(methylphenyl)hexene |

| Other Aromatics | Toluene, Ethylbenzene, Xylene |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible and reliable data. The following sections outline the methodologies for TGA, DSC, and Py-GC-MS analysis of poly(this compound).

3.1. Thermogravimetric Analysis (TGA) Protocol

-

Sample Preparation: A small amount of the poly(this compound) sample (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min). Multiple heating rates can be used to perform kinetic analysis[1].

-

Data Acquisition: The instrument records the sample mass as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

3.2. Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation: A small amount of the poly(this compound) sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen). An empty sealed pan is used as a reference.

-

Heating and Cooling Program: A heat-cool-heat cycle is typically employed.

-

First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected Tg (e.g., 200°C) at a constant rate (e.g., 10°C/min) to erase the thermal history of the polymer.

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its Tg.

-

Second Heating Scan: A second heating scan is performed at the same heating rate to determine the glass transition temperature.

-

-

Data Acquisition: The heat flow to the sample is recorded as a function of temperature. The glass transition is observed as a step-like change in the baseline of the DSC curve.

3.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

-

Sample Preparation: A very small amount of the poly(this compound) sample (microgram to sub-milligram range) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is introduced into the pyrolyzer, which is pre-heated to a specific temperature (e.g., 500-700°C), and held for a short period (e.g., 10-20 seconds) in an inert atmosphere (helium).

-